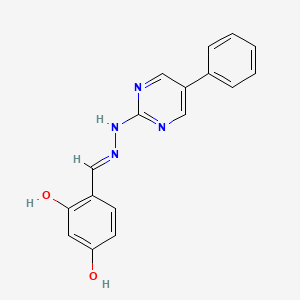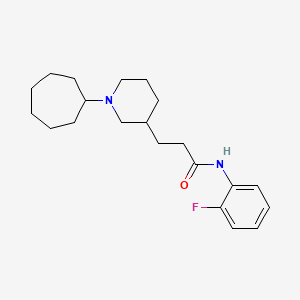![molecular formula C24H31ClN2O3 B6124542 N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly referred to as BMS-986177 and is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
BMS-986177 works by selectively binding to the N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide receptor, which is expressed on the surface of various immune cells. This binding prevents the receptor from responding to the natural ligand, sphingosine-1-phosphate (S1P), which is involved in the regulation of immune cell migration. By blocking the N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide receptor, BMS-986177 reduces the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have significant effects on the immune system and inflammation. It reduces the migration of immune cells to sites of inflammation, which leads to a decrease in inflammation and tissue damage. Additionally, BMS-986177 has been shown to improve the function of the blood-brain barrier, which is important in diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMS-986177 in lab experiments is its high selectivity for the N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide receptor, which allows for specific targeting of this receptor. Additionally, BMS-986177 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using BMS-986177 is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of BMS-986177. One potential application is in the treatment of multiple sclerosis, where it has shown promising results in preclinical studies. Additionally, BMS-986177 may have potential applications in other autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are also needed to better understand the long-term effects of BMS-986177 on the immune system and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of BMS-986177 involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with 2-(2-hydroxyethoxy)benzaldehyde, which forms an intermediate product. This intermediate product is then reacted with 3-piperidin-1-ylpropanoyl chloride, which leads to the formation of the final product, BMS-986177.
Scientific Research Applications
BMS-986177 has been extensively studied for its therapeutic potential in various diseases, such as multiple sclerosis, inflammatory bowel disease, and psoriasis. It has been shown to be a potent and selective antagonist of N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide, which plays a crucial role in the immune system and inflammation.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[[4-(2-hydroxyethoxy)phenyl]methyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O3/c25-23-6-2-1-5-21(23)16-26-24(29)12-9-19-4-3-13-27(17-19)18-20-7-10-22(11-8-20)30-15-14-28/h1-2,5-8,10-11,19,28H,3-4,9,12-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYXCFFXCZCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OCCO)CCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide](/img/structure/B6124484.png)
![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)
![2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B6124497.png)

![N-[1-(4-pyrimidinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6124504.png)
![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6124548.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)
